5-(3-(Trifluoromethoxy)phenyl)pyrazin-2-amine
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Overview
Description
5-(3-(Trifluoromethoxy)phenyl)pyrazin-2-amine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyrazin-2-amine typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the formation of the pyrazin-2-amine structure. One common method involves the use of trifluoromethoxypyrazines, which can be synthesized through efficient and scalable methods. These methods include Buchwald-Hartwig amination, Kumada-Corriu coupling, Suzuki coupling, and Sonogashira coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The trifluoromethoxy group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
5-(3-(Trifluoromethoxy)phenyl)pyrazin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts distinct chemical properties that are valuable in various chemical reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(3-(Trifluoromethyl)phenyl)pyrazin-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-(3-(Trifluoromethoxy)phenoxy)-2-pyrazinecarboxylic acid: Contains a pyrazinecarboxylic acid group instead of a pyrazin-2-amine group.
Uniqueness
5-(3-(Trifluoromethoxy)phenyl)pyrazin-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)18-8-3-1-2-7(4-8)9-5-17-10(15)6-16-9/h1-6H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFYVHUOLCMGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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